trans-4-tert-Butylcyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-55-8, 943-28-2, 943-29-3 | |
| Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5451-55-8 | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-tert-Butylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: It can be reduced to form cyclohexyl derivatives.
Substitution: The carboxylic acid group can be substituted with various functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for esterification or amidation.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Cyclohexyl derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- CAS Number : 943-29-3
- Physical Appearance : White fine crystalline powder
The compound features a cyclohexane ring substituted at the fourth carbon with a tert-butyl group and a carboxylic acid group at the first carbon. This configuration imparts specific chemical properties that are exploited in various applications.
Synthetic Applications
trans-4-tert-Butylcyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. Its applications include:
- Precursor for Complex Molecules : It is utilized in the synthesis of various complex organic compounds, aiding in the exploration of stereochemistry and conformational analysis .
-
Reactivity in Chemical Reactions :
- Oxidation : Can be oxidized to form ketones or alcohols using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduces to cyclohexane derivatives with different functional groups using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The carboxylic acid group can be converted into acyl chlorides, enabling further substitution reactions.
Biological Applications
The compound's biological activity has garnered attention, particularly in pharmacology:
- Pharmacological Potential : Research indicates that this compound may possess anti-epileptic properties. In vitro studies suggest it modulates neuronal excitability, making it a candidate for epilepsy treatment .
- Nicotinic Receptor Interaction : The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), acting as an antagonist at the α4β2 nAChR subtype. This interaction suggests potential applications in smoking cessation therapies by modulating nicotine's effects.
Case Study 1: Anti-Epileptic Activity
In animal model studies, this compound demonstrated a significant reduction in seizure frequency compared to control groups. These findings support its potential as an anti-epileptic drug candidate.
Case Study 2: Nicotinic Receptor Modulation
A pharmacological study involving transgenic mice revealed that administration of this compound reduced nicotine intake, highlighting its utility in developing therapies for smoking cessation.
Comparative Analysis with Related Compounds
| Compound | Key Characteristics |
|---|---|
| 4-tert-Butylbenzoic Acid | Precursor for this compound |
| Cyclohexanecarboxylic Acid | Simpler analog without the tert-butyl group |
| trans-4-tert-Butylcyclohexanol | Related compound where the carboxylic acid is replaced by a hydroxyl group |
The unique combination of structural features in this compound differentiates it from these related compounds, enhancing its utility in both synthetic and biological contexts.
Mechanism of Action
The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: tert-Butyl vs. Linear Alkyl Chains
trans-4-Butylcyclohexanecarboxylic Acid (CAS: 38289-28-0)
- Molecular Formula : C₁₁H₂₀O₂ (same as tert-butyl analog) .
- Key Differences : The butyl group is less sterically hindered and less electron-donating than tert-butyl. This reduces conformational rigidity and may lower melting points (exact data unavailable) .
- Applications : Similar use in organic synthesis but with altered pharmacokinetics due to reduced steric bulk .
trans-4-Pentylcyclohexanecarboxylic Acid (CAS: 38289-29-1)
- Molecular Formula : C₁₂H₂₂O₂.
Steric and Electronic Effects
Cis-Trans Isomerism
cis-4-tert-Butylcyclohexanecarboxylic Acid
- Synthesis: Often isolated as a minor component in mixtures (e.g., CAS 5451-55-8 for cis/trans mixtures) .
- Stability : The cis isomer places the tert-butyl group axially, leading to higher strain and lower thermal stability. Chromatographic separation (HPLC with hexane/tert-butyl methyl ether) confirms trans isomer dominance .
- Physical Properties : Expected lower melting point than the trans isomer, though specific data are unavailable .
Functional Group Variants
trans-4-tert-Butylcyclohexylamine
- Molecular Formula : C₁₀H₂₁N.
- Properties : Boiling point 92–93°C at 17 mmHg , significantly lower than the carboxylic acid due to weaker intermolecular forces .
- Applications : Used in surfactant synthesis; the amine group enables different reactivity (e.g., quaternization) compared to the carboxylic acid .
trans-4-tert-Butyl-N,N-dimethylcyclohexylamine
- Molecular Formula : C₁₂H₂₅N.
- Properties: Boiling point 112–113°C at 28 mmHg; the dimethylamino group enhances solubility in polar solvents .
Biological Activity
trans-4-tert-Butylcyclohexanecarboxylic acid (CAS number 943-29-3) is an organic compound characterized by a cyclohexane ring with a tert-butyl group at the fourth carbon and a carboxylic acid group at the first carbon. Its molecular formula is C₁₁H₂₀O₂, and it has garnered attention in various fields, particularly in biological research due to its unique structural properties.
Chemical Structure
The compound features:
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- Functional Groups : Carboxylic acid and tert-butyl group
Synthesis Methods
The primary synthesis route involves the hydrogenation of 4-tert-butylbenzoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated temperatures and pressures. This reaction can be summarized as follows:
Reaction Mechanisms
The compound can undergo various reactions:
- Oxidation : Converts to ketones or alcohols using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to form cyclohexane derivatives.
- Substitution : The carboxylic acid group can be substituted with other functional groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the bulky tert-butyl group affects binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Therapeutic Applications
Research indicates potential therapeutic applications for this compound, particularly in drug design. It has been investigated for its role as a ligand in various biological pathways, including:
- Modulation of neurotransmitter receptors.
- Potential anti-inflammatory effects.
- Influence on metabolic pathways.
Case Studies and Research Findings
- Neurotransmitter Receptor Modulation : Studies have shown that derivatives of this compound exhibit selective activity on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. This selectivity may aid in developing treatments for neurological disorders .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Metabolic Pathway Influence : Research has indicated that structural modifications of this compound can lead to variations in metabolic activity, highlighting its utility in pharmacological research aimed at metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-tert-Butylbenzoic Acid | Aromatic structure with a tert-butyl group | Limited receptor interaction |
| Cyclohexanecarboxylic Acid | Simpler cyclohexane derivative | Less potent biological activity |
| trans-4-tert-Butylcyclohexanol | Hydroxyl instead of carboxylic acid | Different mechanism of action |
Q & A
Q. What are the established synthetic routes for trans-4-tert-Butylcyclohexanecarboxylic acid, and how can purity be ensured?
The acid is synthesized via known methods, including esterification followed by hydrolysis. A key step involves recrystallization from hexane to achieve high purity (mp 170–175°C, consistent with literature values) . Chromatographic analysis (e.g., GC) confirms isomer purity, with trans-isomer content exceeding 98.4% in optimized protocols . For reproducibility, ensure strict control of reaction conditions (temperature, solvent ratios) and validate purity via melting point analysis and chromatography.
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
Key properties include:
Q. What safety precautions are necessary when handling this compound?
The acid is classified as a skin and eye irritant (GHS Category 2/2A). Use gloves, goggles, and fume hoods to minimize exposure. In case of contact, rinse skin with water and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can chromatographic methods resolve trans/cis isomer contamination, and what are common pitfalls?
Gas chromatography (GC) with polar stationary phases effectively separates trans and cis isomers. For example, ethyl ester derivatives of the acid show >98.4% trans-isomer content under optimized conditions . Pitfalls include incomplete derivatization and column degradation; validate derivatization efficiency (e.g., via NMR) and calibrate retention times using pure standards.
Q. What structural insights can X-ray crystallography provide for this compound and its derivatives?
Single-crystal X-ray diffraction (e.g., λ = 1.54178 Å, T = 293 K) resolves conformational details, such as chair cyclohexane ring geometry and tert-butyl group orientation. For derivatives like trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, X-ray data (R factor = 0.045) confirm stereochemistry and hydrogen-bonding networks critical for reactivity .
Q. How can the acid be functionalized into amines or esters, and what mechanistic considerations apply?
The acid undergoes Curtius rearrangement or amidation to yield trans-4-tert-butylcyclohexylamine derivatives. For example, reaction with thionyl chloride followed by amine nucleophiles produces trans-4-tert-Butyl-N,N-dimethylcyclohexylamine (bp 112–113°C at 28 mm Hg) with >99% trans-selectivity . Mechanistically, steric hindrance from the tert-butyl group directs equatorial carboxylate orientation, favoring trans products.
Data Contradictions and Resolution
- Melting Point Variability : Reported mp ranges (170–175°C vs. 172–174°C) suggest sensitivity to crystallization conditions. Use slow cooling in hexane to achieve consistent results .
- Isomer Purity : Discrepancies in trans-isomer content (98.4% vs. 99%) highlight method-dependent variability. Cross-validate using complementary techniques (e.g., NMR integration of tert-butyl proton signals) .
Methodological Recommendations
- Purification : Recrystallize from hexane or ethyl acetate/hexane mixtures.
- Analysis : Combine GC (for isomer ratio), NMR (for structural confirmation), and X-ray (for absolute configuration).
- Derivatization : Prioritize sterically hindered reagents to minimize cis-isomer formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
